[3H]5-oxo-ETE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: [3H]5-oxo-ETE is synthesized through the oxidation of 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . The reaction conditions favoring this synthesis include oxidative stress and activation of the respiratory burst in phagocytic cells .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves enzymatic oxidation processes that can be scaled up using bioreactors and controlled fermentation conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary reaction for the formation of [3H]5-oxo-ETE is the oxidation of 5S-HETE.
Reduction: this compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving this compound are not commonly reported.
Common Reagents and Conditions:
Oxidation: The oxidation of 5S-HETE to this compound requires the enzyme 5-HEDH and NADP+ as a cofactor.
Major Products:
Scientific Research Applications
Chemistry:
- [3H]5-oxo-ETE is used as a model compound to study the biochemical pathways of eicosanoids and their role in inflammation and immune responses .
Biology:
- It acts as a potent chemoattractant for eosinophils, neutrophils, and other immune cells, making it valuable in studying immune cell migration and activation .
Medicine:
- This compound is implicated in various inflammatory diseases, including asthma and allergic reactions. It is also being studied for its role in cancer progression and potential as a therapeutic target .
Industry:
Mechanism of Action
[3H]5-oxo-ETE exerts its effects primarily through the G protein-coupled receptor OXE receptor 1 (OXER1). Upon binding to OXER1, it activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . This receptor is highly expressed in eosinophils, basophils, neutrophils, and certain cancer cells .
Comparison with Similar Compounds
5S-HETE: The precursor to [3H]5-oxo-ETE, involved in similar inflammatory pathways.
Leukotriene B4 (LTB4): Another eicosanoid with potent proinflammatory properties.
Prostaglandins: A group of eicosanoids involved in inflammation and other physiological processes.
Uniqueness:
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6E,8E,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12+,16-14+ |
InChI Key |
MEASLHGILYBXFO-UHDLZKNXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C=C/C(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origin of Product |
United States |
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